molecular formula C14H7FN2O4 B13719965 2-(n-Phthalimido)-4-fluoronitrobenzene

2-(n-Phthalimido)-4-fluoronitrobenzene

Cat. No.: B13719965
M. Wt: 286.21 g/mol
InChI Key: XEVXGEUMUOAZQN-UHFFFAOYSA-N
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Description

2-(n-Phthalimido)-4-fluoronitrobenzene is an organic compound that features a phthalimide group attached to a benzene ring substituted with a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Phthalimido)-4-fluoronitrobenzene typically involves the reaction of phthalic anhydride with a primary amine to form the phthalimide core. This is followed by nitration and fluorination reactions to introduce the nitro and fluorine substituents on the benzene ring. The general steps are as follows:

    Formation of Phthalimide Core: Phthalic anhydride reacts with a primary amine under acidic conditions to form the phthalimide.

    Nitration: The phthalimide compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorination: The nitrated phthalimide is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(n-Phthalimido)-4-fluoronitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the phthalimide core.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-(n-Phthalimido)-4-fluoroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

2-(n-Phthalimido)-4-fluoronitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(n-Phthalimido)-4-fluoronitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, which lacks the nitro and fluorine substituents.

    2-(n-Phthalimido)ethyl methacrylate: A related compound with a methacrylate group instead of the nitro and fluorine substituents.

    N-Phenylphthalimide: A derivative with a phenyl group attached to the phthalimide core.

Uniqueness

2-(n-Phthalimido)-4-fluoronitrobenzene is unique due to the presence of both nitro and fluorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7FN2O4

Molecular Weight

286.21 g/mol

IUPAC Name

2-(5-fluoro-2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7FN2O4/c15-8-5-6-11(17(20)21)12(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H

InChI Key

XEVXGEUMUOAZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)F)[N+](=O)[O-]

Origin of Product

United States

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